Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative characterized by a complex substitution pattern. Its structure includes:
- Ethyl carboxylate at position 3, which may enhance membrane permeability.
- 4-Fluorophenyl group at position 1, contributing to aromatic interactions and metabolic stability.
- Sulfonyloxy group at position 4, linked to a 4-chloro-2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O6S/c1-4-30-21(27)20-17(11-19(26)25(24-20)15-7-5-14(23)6-8-15)31-32(28,29)18-10-12(2)16(22)9-13(18)3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHVENPDRSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound shares a pyridazine core with analogs but differs in substituents at positions 1 and 3. Key analogs include:
Key Observations:
- Position 4 Substituents : The target’s sulfonyloxy group introduces higher polarity (vs. methoxy in ) and steric bulk (vs. trifluoromethyl in ). This may reduce membrane permeability but enhance binding specificity.
- LogP Differences : The target’s estimated XLogP3 (~3.8) suggests moderate lipophilicity, intermediate between the methoxy analog (XLogP3 = 2.1) and the trifluoromethyl analog (XLogP3 = 3.4).
- Hydrogen Bond Acceptors: The sulfonyloxy group increases hydrogen bond acceptors (8 vs.
In Vitro vs. In Vivo Performance
Evidence from glycolipid studies () highlights that structural differences (e.g., diesters vs. branched analogs) can lead to divergent in vitro/in vivo outcomes. For example:
- Linear diesters showed greater cytokine production in vitro, but similar in vivo responses to branched analogs .
- Hydrolysis could release an active metabolite, altering pharmacokinetics compared to non-esterified analogs.
Species-Specific Responses
Metabolic and Regulatory Considerations
- Metabolism : The sulfonyloxy group may undergo hydrolysis or sulfonation, differing from the methoxy (phase I demethylation) or trifluoromethyl (metabolic stability) pathways .
- Regulatory Extrapolation : JECFA guidelines emphasize qualitative metabolic similarity over quantitative ratios for residue extrapolation . The target’s unique substituents may require dedicated metabolism studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the pyridazine core and esterification. Key parameters include:
- Temperature : Moderate heating (60–80°C) for sulfonyl chloride coupling .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates .
- Yield Optimization : Stoichiometric control of sulfonyl chloride (1.2–1.5 eq.) minimizes by-products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonate and ester groups. For example, the 4-fluorophenyl proton signals appear as doublets (δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion peaks (e.g., [M+H] at m/z 497.08) .
- HPLC : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) assesses purity (>95%) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Software Tools : SHELXL refines high-resolution X-ray data, addressing discrepancies in bond lengths and angles. For example, the sulfonyl group’s S–O bond lengths may vary (1.42–1.45 Å) due to electron density artifacts .
- Puckering Analysis : Use Cremer-Pople parameters to quantify dihydropyridazine ring distortions (e.g., amplitude Å, θ = 112°) .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental vs. theoretical conformers .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Compare bioactivity of derivatives with halogen (Cl, F) or methyl substitutions at the aryl-sulfonate group (Table 1) .
| Substituent Position | Activity (IC, μM) | Target Protein Binding (K, nM) |
|---|---|---|
| 4-Cl, 2,5-diMe | 0.45 ± 0.02 | 12.3 |
| 3-Cl, 4-F | 1.20 ± 0.10 | 45.6 |
| 2-OMe, 5-NO | >10.0 | >200 |
- Molecular Docking : AutoDock Vina screens analogs against kinase targets (e.g., EGFR-TK), prioritizing compounds with ΔG < −9 kcal/mol .
Q. How do reaction mechanisms differ between nucleophilic substitution and ester hydrolysis in derivatives of this compound?
- Methodological Answer :
- Nucleophilic Substitution :
- Conditions : KCO in DMF at 80°C promotes SN2 displacement at the sulfonate group .
- Monitoring : F NMR tracks fluorophenyl group stability during substitution .
- Ester Hydrolysis :
- Acid-Catalyzed : 6M HCl at reflux cleaves the ethyl ester to the carboxylic acid (confirmed by IR: loss of ester C=O at 1740 cm) .
- Enzymatic : Lipase (e.g., Candida antarctica) selectively hydrolyzes esters under mild conditions (pH 7.0, 37°C) .
Q. What challenges arise in resolving crystallographic disorder in the dihydropyridazine core?
- Methodological Answer :
- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., pyridazine C4–C5) with occupancy refinement .
- Thermal Motion : High ADPs (>0.1 Å) in the sulfonyl group suggest dynamic disorder; apply TLS (Translation-Libration-Screw) models .
- Validation Tools : CheckMATE validates geometric outliers (e.g., bond angles deviating >3σ from Engh-Huber averages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
